REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[CH:3]1.[F:7][B-:8]([F:11])([F:10])[F:9].[CH2:12]([O+](CC)CC)[CH3:13]>ClCCCl>[F:7][B-:8]([F:11])([F:10])[F:9].[CH3:1][N+:2]1[CH:6]=[CH:5][N:4]([CH2:12][CH3:13])[CH:3]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
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22.3 mL
|
Type
|
reactant
|
Smiles
|
CN1C=NC=C1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
53.2 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.C(C)[O+](CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to heat up slightly
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Type
|
TEMPERATURE
|
Details
|
the solvent was then refluxed for 1 hour 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The molten salt formed
|
Type
|
CUSTOM
|
Details
|
It was separated
|
Type
|
CUSTOM
|
Details
|
by simple decanting
|
Name
|
|
Type
|
|
Smiles
|
F[B-](F)(F)F.C[N+]1=CN(C=C1)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |